molecular formula C16H16N2O4 B5786904 N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide

Katalognummer B5786904
Molekulargewicht: 300.31 g/mol
InChI-Schlüssel: NDXHIWMKCVKMTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained attention in the scientific community for its potential use in treating growth hormone deficiency, muscle wasting, and osteoporosis. In

Wirkmechanismus

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide acts as a selective agonist of the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the levels of insulin-like growth factor 1 (IGF-1) and insulin-like growth factor binding protein 3 (IGFBP-3), which are important for growth and development. In addition, it has been shown to increase the levels of appetite-regulating hormones such as leptin and ghrelin, which may contribute to its potential use in treating conditions such as muscle wasting and osteoporosis.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of growth hormone, IGF-1, and IGFBP-3, which are important for growth and development. It has also been shown to increase muscle mass and bone density, which may contribute to its potential use in treating conditions such as muscle wasting and osteoporosis. In addition, it has been shown to improve cognitive function and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide has several advantages for lab experiments. It is a non-peptide compound, which makes it easier to synthesize and more stable than peptide compounds. It also has a high affinity for the ghrelin receptor, which makes it a potent and selective agonist. However, there are also some limitations to using N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide in lab experiments. It has a relatively short half-life, which may require frequent dosing in animal studies. It also has potential side effects such as increased appetite and glucose intolerance, which may need to be monitored.

Zukünftige Richtungen

There are several future directions for research on N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide. One potential direction is to investigate its potential use in combination with other drugs for treating conditions such as muscle wasting and osteoporosis. Another potential direction is to investigate its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide involves the reaction of 4-ethoxyaniline with 3-methyl-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide has been extensively studied for its potential use in treating growth hormone deficiency, muscle wasting, and osteoporosis. It has also been investigated for its potential use in improving cognitive function, reducing inflammation, and increasing lifespan. In addition, it has been studied for its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-22-13-9-7-12(8-10-13)17-16(19)14-6-4-5-11(2)15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXHIWMKCVKMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.